molecular formula C22H28N6 B2710722 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612524-25-1

4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2710722
CAS RN: 612524-25-1
M. Wt: 376.508
InChI Key: YGHFZWJEXOQQJM-UHFFFAOYSA-N
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Description

4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine, often referred to as the benzoylpiperidine fragment , is a structurally interesting moiety in drug development. It combines elements of piperidine, pyrazole, and pyrimidine, making it a versatile scaffold for designing novel compounds with potential pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. Researchers have explored various synthetic routes to access it, including cyclization reactions, condensations, and functional group transformations. Detailed studies on the most efficient and scalable synthetic methods are essential for its practical application .


Molecular Structure Analysis

The molecular structure of 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core fused with a benzyl group and a piperazine ring. Analyzing its stereochemistry, bond angles, and hydrogen bonding patterns provides insights into its stability and reactivity .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial for predicting its behavior under different conditions. Investigating its reactions with electrophiles, nucleophiles, and oxidants can reveal potential synthetic transformations and functional group modifications. Additionally, elucidating its regioselectivity and stereoselectivity in chemical reactions is essential .


Physical And Chemical Properties Analysis

Physicochemical properties, such as solubility, melting point, and logP (partition coefficient), influence drug absorption, distribution, metabolism, and excretion. Experimental determination of these properties for this compound is essential for predicting its behavior in biological systems .

Mechanism of Action

While specific information about the pharmacological mechanism of 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine remains scarce, researchers can explore its interactions with biological targets. Computational modeling, binding studies, and cellular assays can shed light on its potential as a drug candidate .

Safety and Hazards

Assessing the safety profile of 4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves evaluating its toxicity, mutagenicity, and potential adverse effects. Animal studies and in vitro assays can provide valuable data on its safety margins and potential risks .

Future Directions

Researchers should explore the therapeutic potential of this compound by investigating its biological activities. Target identification, structure-activity relationship studies, and optimization of its pharmacokinetic properties are critical for advancing it toward drug development. Collaborative efforts across disciplines will pave the way for its clinical applications .

properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6/c1-17-6-8-18(9-7-17)15-28-22-20(14-25-28)21(23-16-24-22)27-12-10-26(11-13-27)19-4-2-3-5-19/h6-9,14,16,19H,2-5,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHFZWJEXOQQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyclopentylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

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